molecular formula C24H31N3O4S B4049521 1-[N-benzyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxamide

1-[N-benzyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxamide

Cat. No.: B4049521
M. Wt: 457.6 g/mol
InChI Key: ASBHPKXBHCKYBM-UHFFFAOYSA-N
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Description

1-[N-benzyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C24H31N3O4S and its molecular weight is 457.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.20352765 g/mol and the complexity rating of the compound is 740. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

1-[N-benzyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxamide and its analogs serve as key intermediates in organic synthesis, enabling the formation of complex molecules through reactions such as glycosylation, where the activation of thioglycosides is enhanced, leading to the efficient synthesis of glycosides with good yield and selectivity (Crich & Smith, 2001). This capability is instrumental in the synthesis of various bioactive compounds and in the study of carbohydrate chemistry.

Medicinal Chemistry and Drug Design

The compound's structural features are conducive to modifications that can lead to the development of new therapeutic agents. For instance, the design and synthesis of novel benzamides and their metal complexes, which have shown significant antibacterial activity, highlight the potential of such compounds in the development of new antibiotics (Khatiwora et al., 2013). Additionally, its derivatives have been explored for their anticancer activity through molecular docking studies, providing insights into the development of new anticancer agents (Janani et al., 2020).

Nanoparticle Drug Delivery Systems

The structural adaptability of this compound derivatives enables their application in the development of nanoparticle drug delivery systems. For example, s-triazine polymers containing glycine and thioglycolic acid have been synthesized and investigated as nanodelivery systems, showing high entrapment efficiency and sustained drug release profiles, which are crucial for enhancing the therapeutic efficacy of drugs (Khattab et al., 2016).

Neuropharmacology

In neuropharmacology, the manipulation of the compound's structure has led to the discovery of Glycine Transporter-1 (GlyT1) inhibitors, which are promising candidates for treating neurological disorders. Such studies highlight the compound's versatility in the design of molecules targeting specific neurotransmitter systems (Cioffi et al., 2016).

Properties

IUPAC Name

1-[2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-17-13-18(2)23(19(3)14-17)32(30,31)27(15-20-7-5-4-6-8-20)16-22(28)26-11-9-21(10-12-26)24(25)29/h4-8,13-14,21H,9-12,15-16H2,1-3H3,(H2,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBHPKXBHCKYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCC(CC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[N-benzyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxamide

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